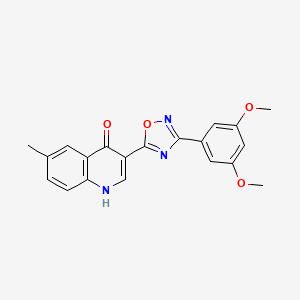

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one have been synthesized . The synthesis of these related compounds often involves complex organic reactions, but the exact methods would likely differ for the compound you’re interested in.Applications De Recherche Scientifique

Antitumor Activities

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the queried compound, demonstrated significant in vitro antitumor activity. These compounds were nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, indicating their potential as broad-spectrum antitumor agents. This suggests that derivatives of the original compound could possess similar antitumor properties due to their structural similarities (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Proliferative Properties

The synthesis and evaluation of 1,3,4-oxadiazole N-Mannich bases, which share a core structural motif with the queried compound, revealed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This indicates that the compound may also exhibit similar biological activities, highlighting its potential for developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

Potential for Neuropharmacological Applications

Research on non-competitive AMPA receptor antagonists, including compounds with structural elements similar to the queried compound, has shown effectiveness in antagonizing generalized tonic-clonic seizures in various animal models. This suggests a potential role for the compound or its derivatives in neuropharmacology, particularly in the treatment or management of seizure disorders and epilepsy (Citraro et al., 2006).

Inhibition of VEGFR2 and Anticancer Potential

A study on 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, akin to the structure of interest, revealed potent inhibitory activity against various cancer cell lines. This indicates a promising direction for the compound's derivatives as potential anticancer agents, specifically through the inhibition of VEGFR2, a critical target in tumor growth and angiogenesis (Qiao et al., 2015).

Propriétés

IUPAC Name |

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-11-4-5-17-15(6-11)18(24)16(10-21-17)20-22-19(23-27-20)12-7-13(25-2)9-14(8-12)26-3/h4-10H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLAGXSUFQROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554981.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![(6-chloro-1-(2,5-dimethylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2554993.png)

amino}benzoic acid](/img/structure/B2555000.png)